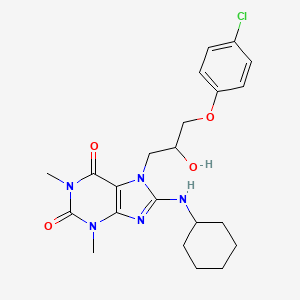![molecular formula C18H23NO2 B2426992 N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411285-58-8](/img/structure/B2426992.png)
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPB is an alkyne derivative that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are compounds that selectively bind to androgen receptors, which are responsible for regulating the development and maintenance of male characteristics. CCPB is a promising candidate for the development of new drugs that can be used to treat various medical conditions.
作用机制
CCPB works by selectively binding to androgen receptors, which are present in various tissues in the body. The binding of CCPB to androgen receptors leads to the activation of certain genes, which are responsible for the development and maintenance of male characteristics. CCPB has a high affinity for androgen receptors, which makes it a potent agonist.
Biochemical and Physiological Effects
CCPB has been shown to have a range of biochemical and physiological effects. In animal studies, CCPB has been shown to increase muscle mass and bone density. CCPB has also been shown to increase insulin sensitivity, which can be useful in the treatment of diabetes. Additionally, CCPB has been shown to have neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
CCPB has several advantages for use in lab experiments. It has a high affinity for androgen receptors, which makes it a potent agonist. CCPB is also easy to synthesize, which makes it readily available for use in experiments. However, CCPB has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, CCPB has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on CCPB. One direction is to investigate its potential use in the treatment of cancer. Studies have shown that CCPB can inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Studies have shown that CCPB has neuroprotective properties, which can be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the safety and efficacy of CCPB in humans, which will be important for its potential use as a therapeutic agent.
合成方法
CCPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-cyclopentyloxyphenylacetylene with 2-bromobutanenitrile in the presence of a palladium catalyst. The reaction yields CCPB as a white crystalline solid with a high purity.
科学研究应用
CCPB has been extensively studied for its potential applications in various fields of research. In the field of medicine, CCPB has been shown to have anti-cancer properties. Studies have shown that CCPB can inhibit the growth of cancer cells in vitro and in vivo. CCPB has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-7-18(20)19-14(2)12-15-8-6-11-17(13-15)21-16-9-4-5-10-16/h6,8,11,13-14,16H,4-5,9-10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRQMCBHNOPEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=CC=C1)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2426911.png)
![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2426912.png)
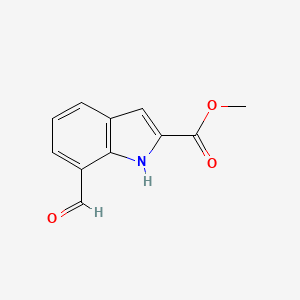
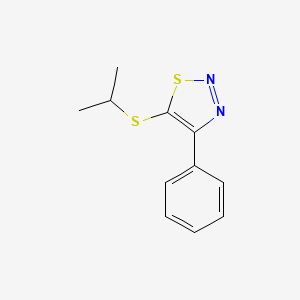
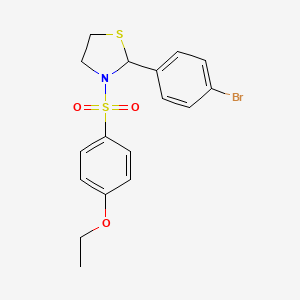
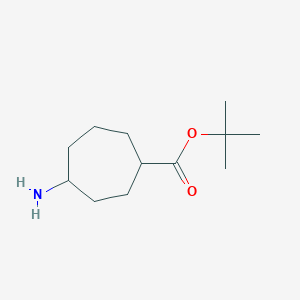
![2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2426918.png)

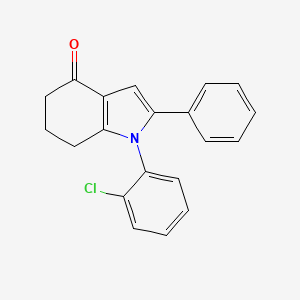
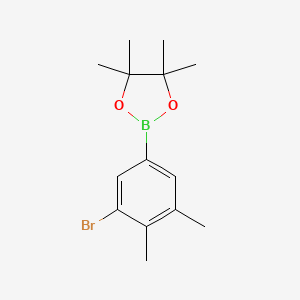
![N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide](/img/structure/B2426929.png)
![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426930.png)
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide](/img/structure/B2426931.png)
